1-Azaspiro[4.4]nonan-4-amine
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Overview
Description
1-Azaspiro[44]nonan-4-amine is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azaspiro[4.4]nonan-4-amine can be synthesized through various synthetic routes. One common method involves the intramolecular 1,3-dipolar cycloaddition of 5,5-dialkyl-1-pyrroline N-oxides. The reaction conditions often include the use of pent-4-enylmagnesium bromide and subsequent oxidation to alkenylnitrone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using appropriate catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[4.4]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride, PPh3-CBr4, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole, octahydrocyclopenta[c]azepines, and perhydro-cyclopenta[2,3]azeto[1,2-a]pyrrol derivatives .
Scientific Research Applications
1-Azaspiro[4.4]nonan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.4]nonan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Azaspiro[4.4]nonan-4-amine include:
- 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane
- 1-Azaspiro[4.4]nonan-1-oxyl
- 2,2-Dimethyl-1-azaspiro[4.4]nonane
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-azaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C8H16N2/c9-7-3-6-10-8(7)4-1-2-5-8/h7,10H,1-6,9H2 |
InChI Key |
PQIKSOGSQGAJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CCN2)N |
Origin of Product |
United States |
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